2-Amino-5-chloroquinazoline discovery and synthesis
2-Amino-5-chloroquinazoline discovery and synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of 2-Amino-5-chloroquinazoline
Authored by a Senior Application Scientist
Abstract
The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among its many derivatives, 2-Amino-5-chloroquinazoline has emerged as a particularly valuable building block in the synthesis of targeted therapeutics, most notably kinase inhibitors. This technical guide provides a comprehensive overview of 2-Amino-5-chloroquinazoline, detailing its discovery, key physicochemical properties, and the principal synthetic routes developed for its preparation. We will explore the underlying chemical principles that dictate these synthetic strategies, provide detailed experimental protocols, and discuss the compound's critical role in modern drug development.
Introduction: The Significance of a Privileged Scaffold
The amino-quinazoline scaffold is a recurring motif in numerous therapeutic agents, demonstrating a remarkable range of pharmacological activities including anticancer, antihypertensive, anti-inflammatory, and antiviral properties.[1][2] The therapeutic value of this class was firmly established with the approval of drugs like the antihypertensive agent Prazosin and later, a wave of kinase inhibitors beginning with Gefitinib in 2003 for non-small cell lung cancer.[1][2]
2-Amino-5-chloroquinazoline (CAS No: 190273-70-2) represents a key intermediate within this chemical space.[3][4] Its structure, featuring a reactive amino group at the C2 position and a chlorine atom at the C5 position, provides two strategic points for chemical modification. This dual functionality allows for the systematic construction of extensive compound libraries, enabling chemists to fine-tune molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The chlorine substituent, in particular, has been noted in structure-activity relationship (SAR) studies to positively influence the biological activity of some quinazolinone systems.[5]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | |
| Molecular Weight | 179.61 g/mol | |
| Appearance | Solid | |
| CAS Number | 190273-70-2 | [3] |
| SMILES | Nc1ncc2c(Cl)cccc2n1 | |
| InChI Key | NUJGYORYWLHYGS-UHFFFAOYSA-N |
Core Synthetic Strategies: Pathways to the Quinazoline Core
The synthesis of the 2-aminoquinazoline scaffold is well-documented, with several robust methods available to researchers. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. The most prevalent strategies start from readily available anthranilic acid or 2-aminobenzonitrile derivatives.
Route 1: Synthesis from Anthranilic Acid Derivatives
This is a classic and widely employed approach that proceeds through a quinazolin-4(3H)-one intermediate. The logic behind this multi-step sequence is the controlled and sequential formation of the pyrimidine ring onto the benzene scaffold provided by the anthranilic acid.
Causality of Experimental Choices:
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Step 1 (Cyclization): 2-Amino-5-chlorobenzoic acid is cyclized using a C1 source like formamide. Formamide serves as both the reagent to introduce the future C2 and N3 atoms of the quinazoline ring and as the solvent.[1][6] This is an application of the Niementowski quinazoline synthesis.
-
Step 2 (Chlorination): The resulting 6-chloroquinazolin-4(3H)-one is then chlorinated at the C4 position. Reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are used to convert the C4-keto group into a more reactive C4-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr).[1][7]
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Step 3 (Amination): The final step involves the introduction of the C2-amino group. This step is often more complex and can be achieved through various methods, sometimes involving protection/deprotection or rearrangement sequences. A more direct approach involves using precursors that already contain the nitrogen functionality for the 2-position. For the specific target of 2-Amino-5-chloroquinazoline, a more direct route from a different starting material is often preferred. However, this general pathway is fundamental for many 2,4-disubstituted quinazolines.
Workflow: Synthesis via Quinazolinone Intermediate
Caption: General synthesis of quinazolines from anthranilic acid.
Route 2: Synthesis from 2-Aminobenzonitrile Derivatives
This is arguably the most efficient and direct method for preparing 2-aminoquinazolines. The nitrile group of the starting material provides a reactive electrophilic carbon that readily participates in cyclization reactions.
Causality of Experimental Choices:
-
Annulation Reaction: The core of this strategy is the reaction of a substituted 2-aminobenzonitrile with a molecule that can provide the remaining atoms for the pyrimidine ring. A common and effective method is the acid-mediated [4+2] annulation with N-substituted cyanamides or reaction with guanidine.[1][8]
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Mechanism: The reaction is typically initiated by the activation of the cyanamide by an acid. The amino group of the 2-aminobenzonitrile then attacks the activated cyanamide, forming an amidine intermediate. This is followed by an intramolecular cyclization where the nitrogen of the intermediate attacks the carbon of the benzonitrile group, leading to the formation of the quinazoline ring system after tautomerization.[8]
Experimental Protocol: Acid-Mediated Annulation of 2-Amino-5-chlorobenzonitrile
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Reaction Setup: To a solution of 2-Amino-5-chlorobenzonitrile (1.0 mmol) and an appropriate N-substituted cyanamide (1.2 mmol) in a suitable solvent like 1,4-dioxane or HFIP (5.0 mL) in a sealed tube, add a strong acid catalyst such as hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).[8][9]
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Heating: Heat the reaction mixture at a temperature ranging from 70 °C to 100 °C for 1-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[8][9]
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Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-chloroquinazoline derivative.
Workflow: Synthesis from 2-Aminobenzonitrile
Caption: Key steps in the synthesis from 2-aminobenzonitrile.
Reactivity and Applications in Drug Discovery
The utility of 2-Amino-5-chloroquinazoline as a synthetic intermediate stems from its inherent reactivity, which allows for diversification at multiple positions.
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N-Arylation/Alkylation: The amino group at the C2 position can be readily functionalized through reactions like Buchwald-Hartwig amination or other cross-coupling reactions, allowing for the introduction of various aryl or alkyl substituents.[1]
-
SNAr at C4 (if present): While the target molecule itself does not have a C4 leaving group, many synthetic strategies produce a 4-chloro-2-aminoquinazoline intermediate. The C4-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr) by amines, a key reaction in the synthesis of many kinase inhibitors like Gefitinib.[7][10]
Case Study: A Scaffold for Kinase Inhibitors
The 2-aminoquinazoline scaffold is central to the design of numerous kinase inhibitors. The nitrogen atoms at positions 1 and 3 often act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The substituent at the C2 position can be modified to target specific subpockets within the enzyme, thereby conferring selectivity.
Example Application in Drug Scaffolds
Caption: Role of the core scaffold in developing therapeutics.
The discovery of 2-aminoquinazoline derivatives as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) further highlights the scaffold's versatility.[11] These findings open avenues for developing treatments for neurological conditions like L-DOPA induced dyskinesia.[11]
Conclusion
2-Amino-5-chloroquinazoline is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its robust and versatile synthesis, coupled with its strategic functional handles, has solidified its status as a privileged scaffold in drug discovery. The synthetic methods detailed herein, particularly the efficient annulation of 2-aminobenzonitriles, provide reliable pathways for accessing this key intermediate. As researchers continue to explore the vast chemical space around the quinazoline core, this compound will undoubtedly play a central role in the development of the next generation of targeted therapies for a wide range of human diseases.[1]
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